Functional GAT1 Inhibition: IC₅₀ Comparison Against a Structurally Related Acetamide Analog
In a head-to-head functional [³H]GABA uptake assay performed in the same HEK293 expression system, 50841-27-5 (BDBM50063508) exhibits an 11‑fold lower potency at human GAT1 compared to the acetamide derivative BDBM50039251 (IC₅₀ 4.17 µM vs 0.380 µM) [1]. For mouse GAT1, the potency difference is even larger, reaching 26‑fold (IC₅₀ 3.39 µM vs 0.132 µM) [1]. This demonstrates that minor structural modifications within the acetamide series produce substantial shifts in transporter inhibition, making 50841‑27‑5 the preferred compound when a moderate, non‑saturating level of GAT1 blockade is experimentally required.
| Evidence Dimension | Functional GABA uptake inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Human GAT1 IC₅₀: 4.17 µM; Mouse GAT1 IC₅₀: 3.39 µM |
| Comparator Or Baseline | BDBM50039251: Human GAT1 IC₅₀: 0.380 µM; Mouse GAT1 IC₅₀: 0.132 µM |
| Quantified Difference | Human: 11‑fold lower potency; Mouse: 26‑fold lower potency |
| Conditions | HEK293 cells expressing recombinant human or mouse GAT1; [³H]GABA uptake assay (BindingDB assay entry 50045457) |
Why This Matters
This quantitative difference allows researchers to select a compound with a precisely defined inhibitory window, avoiding the ceiling effect of high‑potency analogs when probing partial GAT1 modulation.
- [1] BindingDB. PrimarySearch_ki entry 50045457. IC₅₀ data for BDBM50039251 (0.132 µM mouse, 0.380 µM human) and BDBM50063508 (3.39 µM mouse, 4.17 µM human). https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50045457 (accessed 2026-05-10). View Source
